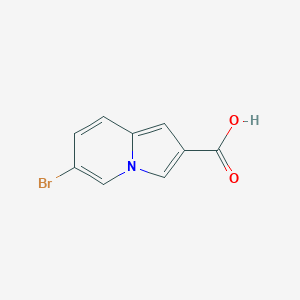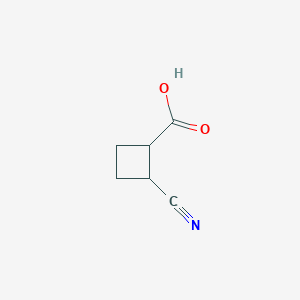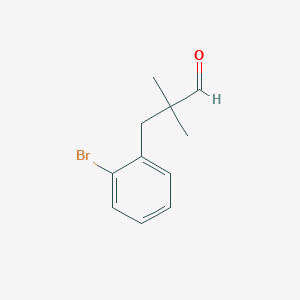
3-(2-Bromophenyl)-2,2-dimethylpropanal
Vue d'ensemble
Description
The compound “3-(2-Bromophenyl)-2,2-dimethylpropanal” likely contains a bromophenyl group attached to a dimethylpropanal group. This suggests that it might be used in organic synthesis, given the reactivity of the aldehyde group and the potential for the bromine to be substituted in a reaction .
Molecular Structure Analysis
The molecular structure of this compound would likely show the bromophenyl group and the dimethylpropanal group connected by a carbon-carbon bond .Chemical Reactions Analysis
The bromine in the bromophenyl group could potentially be substituted in a reaction, and the aldehyde group in the dimethylpropanal could be involved in various reactions such as nucleophilic addition .Physical And Chemical Properties Analysis
Based on its structure, “3-(2-Bromophenyl)-2,2-dimethylpropanal” would likely be a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research has demonstrated the effectiveness of Dimethyl sulfoxide (DMSO) in facilitating the reductive elimination of 3-aryl 2,3-dibromopropanoates to cinnamates, yielding high-quality cinnamate derivatives. This process involves the debromination pathway, which is particularly relevant for 3-phenyl 2,3-dihalopropanoates, leading to 3-phenylacrylate derivatives. The study highlights the dual role of DMSO as a nucleophile and bromine scavenger in these transformations, providing valuable insights into the mechanistic aspects of these reactions (Wei Li et al., 2007).
Environmental Implications
Another area of interest is the environmental impact of bromophenols (BrPs) and their treatment using potassium permanganate [Mn(VII)]. The study on the oxidation kinetics of several BrPs and the potential formation of brominated polymeric products highlights concerns about the application of Mn(VII) in water treatment. The research provides critical insights into the reactivity and fate of brominated products in water treatment processes, underscoring the importance of understanding these reactions to mitigate potential environmental risks (Jin Jiang et al., 2014).
Molecular Synthesis and Drug Discovery
In the realm of drug discovery, the synthesis of novel compounds with potential antifungal properties is noteworthy. For instance, compounds derived from halogenated phenyl groups have shown significant in vitro activity against a range of pathogenic yeasts and molds, highlighting their potential as novel antifungal agents. These findings suggest avenues for further research into the development of new drugs for treating fungal infections, leveraging the unique chemical properties of bromophenyl derivatives (V. Buchta et al., 2004).
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in sm cross-coupling reactions, which are key in the synthesis of various organic compounds .
Result of Action
The compound’s potential role in sm cross-coupling reactions suggests it could be instrumental in the formation of carbon–carbon bonds, a fundamental process in organic chemistry .
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-bromophenyl)-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-11(2,8-13)7-9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUKVDGFFWGTSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B1380277.png)
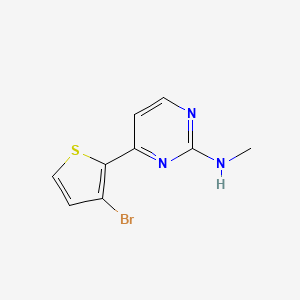

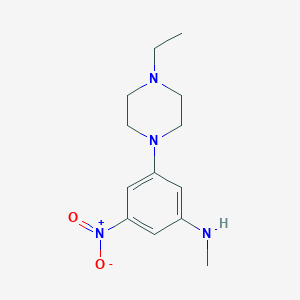
![4-[(3-Methoxycyclohexyl)oxy]pyrimidin-2-amine](/img/structure/B1380283.png)

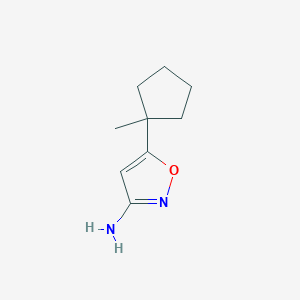
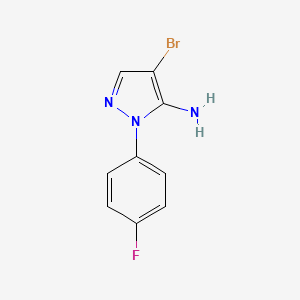
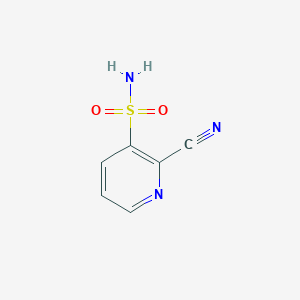
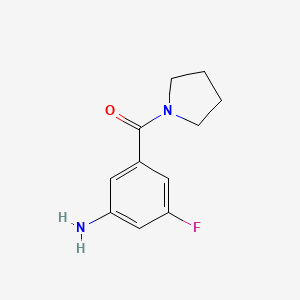
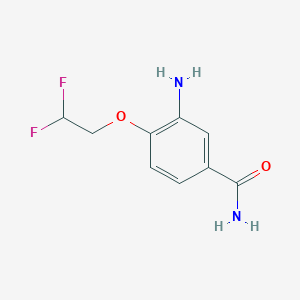
![4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1380293.png)
